1,3-Dimethylpseudouridine

Description

Pervasiveness and Functional Diversity of Post-Transcriptional Ribonucleic Acid Modifications

Far from being a simple messenger, RNA is a dynamic molecule subject to a wide variety of chemical alterations after its synthesis from a DNA template. These post-transcriptional modifications are a ubiquitous feature of RNA biology, found across all domains of life. nih.govfrontiersin.org There are over 170 known distinct RNA modifications, each with the potential to fine-tune the function of the RNA molecule. nih.gov These modifications range from simple additions like methylation and acetylation to more complex changes like the isomerization of uridine (B1682114) to pseudouridine (B1679824). cd-genomics.comfiveable.me

The functional consequences of these modifications are vast and varied. They are critical for ensuring the correct structure, stability, and function of RNA molecules. fiveable.menih.gov For instance, the addition of a 5' cap and a 3' poly(A) tail to messenger RNA (mRNA) in eukaryotes is essential for its protection from degradation, its transport out of the nucleus, and its efficient translation into protein. wikipedia.org Internal modifications, such as N6-methyladenosine (m6A), the most common internal modification in eukaryotic mRNA, play crucial roles in regulating mRNA stability, splicing, and translation efficiency. frontiersin.orgfiveable.me These modifications are not static; they can be dynamically added and removed, allowing cells to rapidly respond to environmental changes and stress. cd-genomics.com This intricate "epitranscriptome" adds a significant layer of regulatory control to gene expression, impacting everything from embryonic development to the immune response. frontiersin.org

Pseudouridine as a Canonical Ribonucleic Acid Modification

Among the plethora of RNA modifications, pseudouridine (Ψ) holds a special place. It was the first modified nucleoside to be discovered and is the most abundant, earning it the nickname "the fifth nucleoside". wikipedia.orgnih.govmdpi.com

Pseudouridine is a structural isomer of uridine. wikipedia.org The key difference lies in the bond connecting the uracil (B121893) base to the ribose sugar. In uridine, this is a nitrogen-carbon (N1-C1') glycosidic bond. wikipedia.orgresearchgate.net The formation of pseudouridine involves the enzymatic breakage of this bond, a 180-degree rotation of the uracil base around its N3-C6 axis, and the formation of a new carbon-carbon (C5-C1') bond. wikipedia.orgresearchgate.net This seemingly subtle change has significant structural and functional implications. The C-C bond provides greater rotational freedom and conformational flexibility to the nucleobase. wikipedia.org Furthermore, the isomerization introduces an additional hydrogen bond donor at the N1 position of the uracil base, which can participate in stabilizing RNA structures. nih.govresearchgate.net

The isomerization of uridine to pseudouridine is catalyzed by a class of enzymes known as pseudouridine synthases (PUS). researchgate.netijeab.com These enzymes can act in an RNA-independent manner or be guided to specific sites on RNA molecules by small non-coding RNAs, such as box H/ACA small nucleolar RNAs (snoRNAs). nih.govresearchgate.netnih.gov

Pseudouridine is a widespread modification found in a variety of RNA species, highlighting its fundamental importance in cellular processes. wikipedia.orgmdpi.com It is particularly abundant in structural RNAs. For example, it is a common component of transfer RNA (tRNA), where it is often found in the TΨC loop and contributes to the proper folding and stability of the tRNA molecule. mdpi.comijeab.com In ribosomal RNA (rRNA), pseudouridine residues are often clustered in functionally important regions of the ribosome, such as the decoding center and the peptidyl transferase center, where they are thought to influence ribosome assembly and function. mdpi.comresearchgate.net

Pseudouridylation also occurs in small nuclear RNAs (snRNAs), which are key components of the spliceosome, the cellular machinery responsible for removing introns from pre-mRNA. mdpi.comresearchgate.netnih.gov The presence of pseudouridine in snRNAs can affect spliceosome assembly and the efficiency of splicing. ijeab.com More recently, with the advent of advanced sequencing technologies, pseudouridine has also been identified in messenger RNA (mRNA) in both yeast and human cells, suggesting a role in regulating mRNA splicing, stability, and translation. nih.govnih.govwikipedia.org

1,3-Dimethylpseudouridine: A Delineation as a Methylated Pseudouridine Derivative

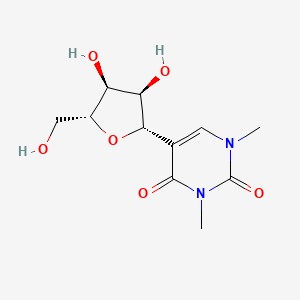

Building upon the foundational structure of pseudouridine, further modifications can occur, leading to a variety of derivatives. One such derivative is this compound. As its name suggests, this compound is a version of pseudouridine that has been methylated at two positions: the N1 and N3 positions of the uracil base. acs.org This modification makes it a C-nucleoside and an N-methylated nucleoside. biocat.comtargetmol.cn

The synthesis of this compound can be achieved through chemical methods. For example, pseudouridine can be treated with a methylating agent in a suitable solvent to yield the dimethylated product with high efficiency. acs.org The presence of the two methyl groups further alters the chemical properties of the nucleoside. This compound is considered a purine (B94841) nucleoside analogue and is used in biomedical research. medchemexpress.commedchemexpress.eu It is one of several modified pseudouridine derivatives that are being studied to understand their roles in biological processes. syn-c.com

| Property | Value | Source |

| CAS Number | 64272-68-0 | biosearchtech.combiosynth.com |

| Molecular Formula | C11H16N2O6 | biosynth.com |

| Molecular Weight | 272.25 g/mol | biosynth.com |

| Synonyms | N/A | N/A |

| Chemical Class | Nucleoside Derivative, C-nucleoside, N-Methylated nucleoside | biocat.comtargetmol.cn |

Structure

3D Structure

Propriétés

IUPAC Name |

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O6/c1-12-3-5(10(17)13(2)11(12)18)9-8(16)7(15)6(4-14)19-9/h3,6-9,14-16H,4H2,1-2H3/t6-,7-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLSSKRAONJGQX-BGZDPUMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C(=O)N(C1=O)C)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618852 | |

| Record name | (1S)-1,4-Anhydro-1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-D-ribitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64272-68-0 | |

| Record name | (1S)-1,4-Anhydro-1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-D-ribitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural and Conformational Dynamics of 1,3 Dimethylpseudouridine Within Ribonucleic Acids

Molecular Architecture and Chemical Synthesis Considerations Relevant to Ribonucleic Acid Integration

1,3-Dimethylpseudouridine, also known as N1,N3-Dimethylpseudouridine, is an isomer of uridine (B1682114) where the uracil (B121893) base is attached to the ribose sugar via a carbon-carbon (C5-C1') bond instead of the canonical nitrogen-carbon (N1-C1') glycosidic bond. nih.gov This fundamental difference is further distinguished by the addition of methyl groups at the N1 and N3 positions of the pyrimidine (B1678525) ring.

The molecular architecture of this compound gives it distinct chemical properties. The methylation at both the N1 and N3 positions removes the imino protons that are present in pseudouridine (B1679824), which has significant implications for its hydrogen bonding capabilities.

| Property | Value |

| IUPAC Name | 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione |

| CAS Number | 64272-68-0 |

| Molecular Formula | C₁₁H₁₆N₂O₆ guidechem.com |

| Molecular Weight | 272.25 g/mol guidechem.com |

| Hydrogen Bond Donors | 3 (hydroxyl groups) guidechem.com |

| Hydrogen Bond Acceptors | 6 (oxygen and nitrogen atoms) guidechem.com |

The integration of this compound into a specific RNA sequence is achieved through solid-phase chemical synthesis using the phosphoramidite (B1245037) method. This process requires a custom-synthesized this compound phosphoramidite building block. The synthesis involves protecting the hydroxyl groups of the ribose sugar, typically with a 4,4′-dimethoxytriphenylmethyl (DMT) group at the 5' position and a tert-butyldimethylsilyl (TBDMS) group at the 2' position, followed by the addition of a reactive phosphoramidite group at the 3' position. During automated RNA synthesis, this specialized phosphoramidite is sequentially coupled to the growing oligonucleotide chain in the desired position. umich.edu

Influence of Methylation at N1 and N3 Positions on Pseudouridine Nucleobase Conformation

The conformational properties of a nucleobase within an RNA strand are heavily influenced by its substitution pattern. Pseudouridine itself enhances the structural rigidity of RNA compared to uridine. nih.gov The addition of methyl groups at the N1 and N3 positions in this compound introduces significant conformational constraints and alters its interaction potential.

Pseudouridine possesses two imino protons at the N1 and N3 positions, which can act as hydrogen bond donors. nih.govnih.gov This allows it to form stable base pairs with all four canonical bases (A, G, U, and C), earning it the description of a "universal base" that can enhance duplex stability. nih.govresearchgate.net

N1-Methylation : The introduction of a methyl group at the N1 position, as seen in the well-studied N1-methylpseudouridine (m1Ψ), eliminates the N1 imino proton. biorxiv.orgnih.gov This removes one of the hydrogen bond donors, restricting the base's ability to form non-canonical pairs and causing it to destabilize mismatched duplexes that pseudouridine would otherwise stabilize. nih.gov

N3-Methylation : Similarly, methylation at the N3 position removes the second imino proton, which is crucial for standard Watson-Crick-type pairing with adenosine (B11128). This modification is expected to severely perturb standard base-pairing interactions. biorxiv.org

Impact on Ribonucleic Acid Structural Integrity and Flexibility

The incorporation of this compound into an RNA molecule has a multifaceted impact on the duplex's structural integrity and flexibility, driven by changes in base pairing, stacking interactions, and backbone dynamics.

The primary contribution of this compound to RNA structure comes from a trade-off between diminished base-pairing potential and enhanced base-stacking interactions.

Base Pairing : Lacking the N1 and N3 imino protons, this compound is incapable of forming the additional and alternative hydrogen bonds that allow pseudouridine to stabilize mismatched pairs. nih.govnih.gov Its ability to form a canonical Watson-Crick pair with adenosine is also eliminated due to the N3-methylation. This leads to a significant destabilization of mismatched base pairs and a reliance on pairing solely through hydrogen bond acceptors.

Base Stacking : Both pseudouridine and N1-methylpseudouridine are known to enhance base stacking interactions compared to uridine. nih.govbiorxiv.org This effect is attributed to the C-C glycosidic bond, which improves rotational flexibility, and an increased molecular surface area and polarizability, which strengthen π-π stacking interactions with adjacent bases. biorxiv.orgbiorxiv.org Molecular dynamics studies have suggested that m1Ψ induces even stronger stacking interactions than Ψ. nih.gov It is therefore highly probable that the two methyl groups in this compound further augment these stacking forces, providing a significant stabilizing contribution to the RNA helix. This enhanced stacking can create a more rigid and ordered local structure.

The structural changes induced by this compound directly influence the stability and dynamics of the RNA backbone.

Stability : The thermodynamic stability of an RNA duplex containing this compound is determined by the balance between favorable stacking interactions and potentially unfavorable base pairing. While pseudouridine and N1-methylpseudouridine generally increase the melting temperature (Tm) of RNA duplexes, the effect of this compound would be highly context-dependent. nih.govbiorxiv.org In a perfectly matched helix, the strong stacking could lead to increased stability. However, in contexts involving mismatches, the loss of hydrogen bonding capacity would likely result in destabilization compared to an equivalent pseudouridine-containing duplex.

Backbone Dynamics : Modified nucleosides like pseudouridine tend to favor a C3'-endo sugar pucker, which pre-organizes the RNA backbone into an A-form helix. nih.gov This rigidifies the sugar-phosphate backbone and reduces its dynamic flexibility. The enhanced stacking properties of this compound would likely amplify this effect, leading to a more conformationally constrained and stable helical structure in its vicinity.

The unique structural characteristics of this compound suggest a strong potential to alter both the global conformation of an RNA molecule and its interactions with cellular machinery.

Synthetic Pathways and Biosynthetic Considerations for 1,3 Dimethylpseudouridine

Chemical Synthesis Methodologies for 1,3-Dimethylpseudouridine and its Derivatives

The chemical synthesis of this compound and its derivatives is a multi-step process that requires precise control over reactive functional groups. Key to its use in the automated synthesis of oligonucleotides is its conversion into a phosphoramidite (B1245037) derivative.

Nucleoside phosphoramidites are essential building blocks for the solid-phase synthesis of oligonucleotides. The preparation of the this compound phosphoramidite follows a general strategy that involves the protection of reactive groups and the introduction of a phosphitylating agent.

The general approach for preparing a nucleoside phosphoramidite, including that of a modified nucleoside like this compound, involves several key steps:

Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the ribose sugar is typically protected with a dimethoxytrityl (DMT) group. This acid-labile protecting group is crucial as it is removed at the beginning of each coupling cycle during oligonucleotide synthesis to allow for chain elongation.

Protection of the 2'-Hydroxyl Group: The 2'-hydroxyl group is often protected with a base-labile group, such as a TBDMS (tert-butyldimethylsilyl) group, or other suitable protecting groups to prevent side reactions during synthesis.

Phosphitylation of the 3'-Hydroxyl Group: The free 3'-hydroxyl group is reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak base like N,N-diisopropylethylamine (DIPEA). This reaction introduces the phosphoramidite moiety at the 3'-position, which is the reactive group that will form the phosphite (B83602) triester linkage during oligonucleotide synthesis.

This process yields the desired nucleoside phosphoramidite, which can then be purified by silica (B1680970) gel chromatography. The purity and identity of the final product are typically confirmed using techniques such as ³¹P NMR spectroscopy, which shows characteristic peaks for the diastereomers of the phosphoramidite.

| Step | Reagents and Conditions | Purpose |

| 5'-Hydroxyl Protection | Dimethoxytrityl chloride (DMT-Cl), Pyridine | Addition of an acid-labile protecting group to the 5'-OH. |

| 2'-Hydroxyl Protection | tert-Butyldimethylsilyl chloride (TBDMS-Cl), Silver nitrate (B79036) (AgNO₃) | Protection of the 2'-OH to prevent side reactions. |

| 3'-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine (DIPEA) | Introduction of the reactive phosphoramidite moiety at the 3'-OH. |

| Purification | Silica Gel Chromatography | Isolation of the pure nucleoside phosphoramidite. |

The synthesis of this compound requires the specific methylation of the N1 and N3 positions of the pseudouridine (B1679824) base. Achieving this regioselectivity is a key challenge in the chemical synthesis of this modified nucleoside.

One common strategy for the regioselective alkylation of nucleosides involves the use of protecting groups to block other reactive sites on the molecule. For pseudouridine, the hydroxyl groups on the ribose sugar must be protected before methylation of the base can be carried out. After protection of the sugar moieties, the N1 and N3 positions of the uracil (B121893) ring can be methylated. This is often achieved using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The reaction conditions can be optimized to favor dimethylation.

An alternative approach involves direct synthesis from a pre-methylated base. For instance, a C-glycoside can be formed between a protected ribose derivative and a 1,3-dimethyluracil (B184088) derivative. This method offers a more direct route to the desired product, although the stereoselective formation of the C-C glycosidic bond can be challenging.

The Mitsunobu reaction is another powerful tool for the synthesis of modified nucleosides and can be employed for the functionalization of the pseudouridine base. This reaction allows for the coupling of an alcohol to a nucleoside under mild conditions. While typically used for introducing larger substituents, modifications of this reaction can be adapted for methylation.

| Approach | Description | Key Considerations |

| Direct Methylation | Protection of sugar hydroxyls followed by methylation of the uracil base using a methylating agent. | Requires careful selection of protecting groups and optimization of reaction conditions to achieve dimethylation at N1 and N3. |

| Convergent Synthesis | C-glycosidic bond formation between a protected ribose and a pre-synthesized 1,3-dimethyluracil. | Stereocontrol during the C-C bond formation is critical. |

| Mitsunobu Reaction | Adaptation of the Mitsunobu reaction for the introduction of methyl groups. | Requires a suitable methyl-containing alcohol and optimization of reaction conditions. |

Biosynthetic Analogues and Enzymatic Methylation in Ribonucleic Acid Biogenesis

In biological systems, the modification of ribonucleic acids (RNA) is a highly regulated and essential process. The formation of pseudouridine and its subsequent methylation are carried out by specific enzymes that recognize and modify target RNA molecules.

Pseudouridine (Ψ), the C-glycosidic isomer of uridine (B1682114), is the most abundant RNA modification and is found in all domains of life. It is synthesized post-transcriptionally by enzymes known as pseudouridine synthases (PUSs). nih.govijeab.comproteopedia.org These enzymes catalyze the isomerization of a specific uridine residue within an RNA molecule into pseudouridine. nih.govijeab.com

The mechanism of pseudouridine synthesis involves the cleavage of the N-glycosidic bond of the target uridine, followed by a 180-degree rotation of the uracil base, and finally the formation of a C-C glycosidic bond between the C5 of the uracil and the C1' of the ribose. nih.gov This reaction is catalyzed by a conserved aspartate residue within the active site of the PUS enzyme. nih.gov

There are two main mechanisms by which PUS enzymes identify their target uridines:

RNA-guided: In eukaryotes and archaea, the pseudouridylation of ribosomal RNA (rRNA) and small nuclear RNA (snRNA) is often guided by small nucleolar RNAs (snoRNAs) or small Cajal body-specific RNAs (scaRNAs). ijeab.com These guide RNAs base-pair with the target RNA, positioning the PUS enzyme (such as Cbf5/dyskerin) at the correct uridine for modification. nih.gov

Protein-guided (stand-alone): Many PUS enzymes function as standalone proteins that recognize specific structural motifs or sequences within their target RNAs without the need for a guide RNA. nih.govproteopedia.org

The introduction of pseudouridine into RNA can enhance the stability of RNA structures and influence RNA-protein interactions, thereby affecting processes such as translation and splicing. ijeab.comwikipedia.orgresearchgate.net

Following the isomerization of uridine to pseudouridine, further modifications can occur, including methylation. RNA methyltransferases are a large and diverse family of enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a specific position on a nucleoside within an RNA molecule. nih.govcore.ac.uk

Enzymes capable of methylating pseudouridine have been identified. For example, the SPOUT-class of RNA methyltransferases includes enzymes that can specifically methylate pseudouridine at the N1 position. nih.gov One such enzyme, Nep1, has been shown to be involved in the N1-methylation of pseudouridine in archaeal and eukaryotic RNAs. nih.gov Another SPOUT-class methyltransferase, Mja_1640 from Methanocaldococcus jannaschii, has been identified as being responsible for the N1-methylation of pseudouridine at position 54 in archaeal tRNAs. nih.gov

The enzymatic methylation of pseudouridine to form N1-methylpseudouridine is a crucial modification in certain tRNAs, where it contributes to the proper folding and stability of the molecule. nih.govnih.gov While the direct enzymatic synthesis of this compound in a single step has not been extensively characterized, the existence of enzymes that can methylate pseudouridine at the N1 position suggests a potential biosynthetic pathway for doubly methylated pseudouridine analogues. It is conceivable that sequential methylation events catalyzed by different methyltransferases could lead to the formation of such hypermodified nucleosides.

| Enzyme Class | Function | Example | Biological Significance |

| Pseudouridine Synthases (PUSs) | Catalyze the isomerization of uridine to pseudouridine in RNA. nih.govproteopedia.org | Cbf5/dyskerin (RNA-guided), Stand-alone PUSs. nih.gov | RNA stability, translation, splicing. ijeab.comwikipedia.orgresearchgate.net |

| RNA Methyltransferases | Catalyze the transfer of a methyl group to RNA nucleosides. nih.govcore.ac.uk | Nep1, Mja_1640 (SPOUT-class). nih.gov | tRNA structure and function, regulation of gene expression. nih.govnih.gov |

Functional Roles of 1,3 Dimethylpseudouridine in Ribonucleic Acid Biology and Cellular Processes

Investigations into Ribonucleic Acid Structure-Function Relationships

The presence of pseudouridine (B1679824) can also affect RNA-protein interactions. While these effects can be context-dependent, studies have shown that modifications like pseudouridine and N6-methyladenosine (m6A) can weaken the binding of specific proteins, such as the human single-stranded RNA binding protein Pumilio 2 (hPUM2), to their consensus motifs. nih.gov Such alterations in the RNA-protein interaction landscape can have profound effects on post-transcriptional regulation. nih.gov Molecular dynamics studies on N1-methylpseudouridine, a methylated derivative, indicate it has a higher stabilization effect on double-stranded RNA compared to its parent compound, pseudouridine, which is attributed to stronger stacking and base-pairing interactions. rsc.org

| Finding | Impact on RNA Structure/Function |

| Enhanced Stability | Improves base stacking and rigidifies the sugar-phosphate backbone, stabilizing RNA secondary structures. nih.gov |

| Altered Interactions | Modifies the binding affinity of RNA-binding proteins (RBPs) to their target sequences. researchgate.netnih.gov |

| Increased Rigidity | The C-C glycosidic bond in pseudouridine provides unique conformational properties to the RNA backbone. researchgate.net |

Mechanistic Studies as a Nucleoside Analogue

As analogues of natural nucleosides, compounds like 1,3-Dimethylpseudouridine can interfere with normal cellular processes that utilize nucleosides as building blocks. Their structural similarity allows them to be recognized by cellular machinery, leading to various downstream effects.

Nucleoside analogues are a major class of therapeutic agents, particularly in antiviral and anticancer treatments. azolifesciences.com The general mechanism involves the cellular uptake of the analogue, followed by its phosphorylation into a triphosphate form. researchgate.netmdpi.com This activated form can then act as a competitive inhibitor for viral or cellular DNA polymerases. researchgate.netnih.gov

Once incorporated into a nascent DNA strand, these analogues often cause chain termination because they lack the necessary 3'-hydroxyl group required for the addition of the next nucleotide, thereby halting DNA synthesis. azolifesciences.comnih.gov This disruption of DNA replication is a key mechanism for the cytotoxic effects of many nucleoside analogues in rapidly dividing cells, such as cancer cells, or for inhibiting viral replication. azolifesciences.com

The regulation of pseudouridylation is critical for maintaining tissue homeostasis. Studies have shown that a disruption in the normal levels of pseudouridine synthase, the enzyme responsible for creating pseudouridine, can act as an endogenous trigger for apoptosis (programmed cell death). nih.gov Research in Drosophila has demonstrated that localized depletion of pseudouridine synthase triggers apoptosis-induced proliferation, where some cells undergo apoptosis while surrounding cells are stimulated to proliferate. nih.gov

Furthermore, pseudouridine modifications are closely linked to the regulation of apoptosis in cancer cells. nih.gov While some compounds can induce apoptosis through caspase-dependent pathways, others may trigger caspase-independent cell death by inducing the translocation of the apoptosis-inducing factor (AIF) from the mitochondria to the nucleus. mdpi.com The balance of RNA modifications, including pseudouridylation, is therefore a key factor in cellular life and death decisions.

| Mechanism | Cellular Consequence |

| DNA Chain Termination | Incorporation of the nucleoside analogue into a growing DNA strand halts further elongation. azolifesciences.comnih.gov |

| Competitive Inhibition | The triphosphate form of the analogue competes with natural nucleosides for the active site of DNA polymerases. researchgate.netnih.gov |

| Disruption of Homeostasis | Imbalances in pseudouridylation levels can trigger programmed cell death (apoptosis). nih.govnih.gov |

Modulation of Ribonucleic Acid Processing and Metabolism

Beyond structural impacts, the presence of this compound and related modifications can profoundly influence the lifecycle of messenger RNA (mRNA), from its initial processing to its ultimate translation into protein.

Recent findings have established that pseudouridylation is a co-transcriptional process, meaning the modification is added to the pre-mRNA while it is still being transcribed from the DNA template. nih.gov Analysis of nascent pre-mRNA has revealed that pseudouridines are enriched near splice sites and in regions that overlap with the binding sites of numerous RNA-binding proteins, including splicing factors. nih.govnih.gov

In vitro splicing assays have confirmed that the site-specific placement of a single pseudouridine within a pre-mRNA molecule is sufficient to enhance splicing efficiency. nih.govyoutube.com Three primary mechanisms have been proposed for how pseudouridylation influences splicing:

Altering RNA-RNA Interactions: The modification can stabilize the base pairing between the pre-mRNA and small nuclear RNAs (snRNAs) that are core components of the spliceosome. thno.org

Modulating RNA-Protein Interactions: It can change the binding affinity of splicing factors for their recognition sites on the pre-mRNA. nih.gov

Influencing RNA Secondary Structure: By stabilizing local RNA structures, pseudouridine can affect the accessibility of splice sites to the splicing machinery. youtube.com

One of the most significant functional roles of pseudouridine and its methylated derivatives is their ability to enhance both the stability and the translational output of mRNA. The incorporation of N1-methylpseudouridine (m1Ψ), in particular, has been shown to dramatically increase protein expression from synthetic mRNA. nih.govnih.govacs.org

| Process | Effect of Pseudouridylation |

| pre-mRNA Splicing | Enhances splicing efficiency, with widespread changes in alternative splicing patterns. nih.govresearchgate.net |

| mRNA Stability | Increases biological stability, partly by evading cellular innate immune responses that would degrade the RNA. nih.gov |

| Translational Efficiency | Significantly boosts protein production by increasing ribosome density and loading onto the mRNA template. nih.govnih.govacs.org |

Role in Ribosomal Ribonucleic Acid Folding and Ribosome Assembly

Following a comprehensive review of scientific literature, there is currently no specific data detailing the functional role of this compound in the folding of ribosomal ribonucleic acid (rRNA) or the assembly of ribosomes.

Research in this area has largely concentrated on the unmodified parent compound, pseudouridine (Ψ). Studies have established that pseudouridine is crucial for the proper maturation and folding of rRNA, contributing to the conformational stability of the molecule. The presence of pseudouridine at functionally important sites within the ribosome is known to influence ribosome structure and activity, impacting processes such as translational fidelity. For instance, the absence of pseudouridine can lead to abnormal inter-subunit movements of the ribosome, which may explain observed deficiencies in translation. However, the specific contributions or effects of the dimethylation at the N1 and N3 positions, which characterizes this compound, have not been elucidated in the context of ribosome biogenesis.

Contribution to Transfer Ribonucleic Acid Decoding Fidelity and Efficiency

There is a lack of specific research findings on the contribution of this compound to the decoding fidelity and efficiency of transfer ribonucleic acid (tRNA).

The scientific focus has remained on pseudouridine and another methylated derivative, N1-methylpseudouridine (m1Ψ). It has been demonstrated that these modifications, when present in mRNA codons, can modulate the selection of near-cognate tRNAs by the ribosome. The effects, which can either enhance or decrease misincorporation, are dependent on the position of the modification within the codon and the identity of the tRNA. These findings highlight the nuanced role of uridine (B1682114) isomerization and methylation in fine-tuning the decoding process. However, equivalent studies to determine if or how this compound influences the structure of the tRNA anticodon loop or its interaction with mRNA codons in the ribosome's A-site have not been reported.

Research on its Application in Synthetic Biology for Robust Ribonucleic Acid Sequences

An examination of the available literature indicates that this compound has not been a subject of research for applications in synthetic biology aimed at creating robust ribonucleic acid sequences.

Current research and therapeutic applications in this field, particularly for mRNA-based vaccines and therapeutics, have centered on the use of pseudouridine and, more prominently, N1-methylpseudouridine. The incorporation of these modified nucleosides into synthetic mRNA has been shown to enhance the stability of the RNA molecule and reduce its immunogenicity, leading to more effective and persistent protein expression. There is no available evidence to suggest that this compound has been investigated for similar or alternative benefits in the context of synthetic RNA stability or function.

Analytical Techniques and Detection Methodologies for 1,3 Dimethylpseudouridine

Spectroscopic Characterization of 1,3-Dimethylpseudouridine in Ribonucleic Acid Contexts (e.g., UV Spectrophotometry)

Ultraviolet (UV) spectrophotometry is a fundamental technique for the analysis of nucleic acids, leveraging the characteristic absorption of UV light by the nitrogenous bases. For the analysis of modified nucleosides like this compound, UV spectrophotometry can provide valuable, albeit preliminary, information.

The incorporation of modifications such as pseudouridine (B1679824) (Ψ) and its derivatives can alter the UV absorbance properties of RNA. Standard, unmodified RNA is typically quantified by measuring its absorbance at a wavelength of 260 nm (A260). nih.gov However, modified nucleosides can cause a shift in the maximum absorbance wavelength (λmax) and a change in the molar absorption coefficient, which can lead to inaccuracies in quantification if not accounted for. Specifically, pseudouridine and its methylated forms have been shown to result in significantly less UV absorption at 260 nm compared to uridine (B1682114).

In practice, to characterize an RNA sample containing this compound, a full UV spectrum from approximately 200 to 400 nm would be measured. Changes in the spectral shape or a shift in the λmax compared to an unmodified reference RNA of the same sequence can indicate the presence of modified nucleosides. For more precise quantification and to overcome the confounding effects of RNA secondary structure, samples are often hydrolyzed to individual mononucleotides before measurement. nih.gov While UV spectrophotometry is a powerful tool for general quantification and initial characterization, it lacks the specificity to definitively identify this compound among other potential modifications. Therefore, it is typically used in conjunction with more specific methods.

Advanced Chromatographic and Mass Spectrometric Profiling

To achieve definitive identification and precise quantification of this compound, researchers rely on the powerful combination of liquid chromatography and mass spectrometry.

Ultra-Performance Liquid Chromatography-Mass Spectrometry for Modified Ribonucleosides

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is a cornerstone technique for the analysis of the RNA epitranscriptome. mdpi.com This method offers high resolution, sensitivity, and specificity for separating and identifying a wide array of modified ribonucleosides from complex biological mixtures.

The process begins with the enzymatic digestion of the RNA sample into its constituent nucleosides. This mixture is then injected into the UPLC system. The UPLC utilizes a column with a stationary phase (often C18) and a liquid mobile phase to separate the individual nucleosides based on their physicochemical properties, such as polarity. nih.gov The high pressure used in UPLC allows for the use of smaller column particles, resulting in superior resolution and faster analysis times compared to traditional HPLC.

As the separated nucleosides elute from the column, they are introduced into the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), and the mass spectrometer measures their mass-to-charge (m/z) ratio. bham.ac.uk For unambiguous identification, tandem mass spectrometry (MS/MS) is employed. In MS/MS, a specific parent ion (corresponding to the m/z of a suspected modified nucleoside like this compound) is selected and fragmented. The resulting fragmentation pattern serves as a chemical fingerprint, allowing for definitive structural confirmation. nih.govnih.gov

Quantitative Analysis of this compound Levels

Beyond identification, UPLC-MS/MS is a premier tool for the quantitative analysis of modified ribonucleosides. nih.gov A common approach is the use of selected reaction monitoring (SRM), where the mass spectrometer is programmed to detect specific precursor-to-product ion transitions that are unique to the target molecule, in this case, this compound. nih.gov

For absolute quantification, a stable isotope-labeled internal standard of this compound is spiked into the sample in a known amount. This standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N). The standard co-elutes with the endogenous compound and is detected simultaneously by the mass spectrometer. By comparing the signal intensity of the endogenous analyte to that of the internal standard, a precise and accurate quantification of the amount of this compound in the original sample can be achieved. nih.gov This method corrects for variations in sample preparation and instrument response, yielding highly reliable quantitative data.

| Technique | Principle | Primary Application |

|---|---|---|

| UV Spectrophotometry | Measures the absorbance of UV light by the nucleoside bases. Modified bases can alter the absorbance spectrum. | General RNA quantification and initial characterization of modifications. |

| UPLC-MS/MS | Separates nucleosides by chromatography, followed by mass-based detection and fragmentation for structural identification. | Definitive identification and structural confirmation of this compound. |

| Quantitative UPLC-MS/MS (SRM) | Monitors specific mass transitions unique to the target molecule, often using a stable isotope-labeled internal standard. | Precise and accurate quantification of this compound levels. |

| High-Throughput Sequencing (e.g., HydraPsiSeq, Pseudo-seq) | Chemical treatment of RNA specifically modifies pseudouridine, leading to detectable signals (e.g., reverse transcription stops or cleavage protection) during sequencing. | Transcriptome-wide mapping of pseudouridine (Ψ) sites. |

Applications of 1,3 Dimethylpseudouridine in Advanced Biological Research

Utilization in Synthetic Ribonucleic Acid Construct Design

The incorporation of modified nucleosides like 1,3-Dimethylpseudouridine into synthetic RNA is a key strategy for improving their utility in various research and therapeutic applications. These modifications can significantly alter the biophysical and biological properties of the RNA molecules.

Engineering Ribonucleic Acid Sequences with Enhanced Structural Integrity

The structural integrity of an RNA molecule is crucial for its function and stability. Modifications to the standard ribonucleosides can bolster this integrity. Pseudouridine (B1679824) (Ψ), the parent compound of this compound, is known to enhance the structural stability of RNA. nih.govresearchgate.net When incorporated into an RNA sequence, pseudouridine can increase base stacking, improve base-pairing interactions, and create a more rigid sugar-phosphate backbone. nih.gov This stabilization is partly attributed to the additional hydrogen bond donor at the N1 position of the uracil (B121893) base, which can interact with water molecules and the phosphate (B84403) backbone. researchgate.netnih.gov

While direct studies on this compound are limited, the presence of a methyl group at the N1 position, similar to N1-methylpseudouridine (m1Ψ), is expected to further enhance these stabilizing effects. The methylation at the N1 and N3 positions in this compound could provide steric hindrance to enzymatic degradation and promote a more stable A-form helical structure, which is characteristic of double-stranded RNA.

Table 1: Postulated Effects of this compound on RNA Structural Integrity

| Structural Feature | Effect of Pseudouridine (Ψ) | Postulated Effect of this compound |

|---|---|---|

| Base Stacking | Increased | Further Increased |

| Base Pairing | Improved | Potentially Improved |

| Backbone Rigidity | Increased | Further Increased |

| Enzymatic Stability | Increased | Significantly Increased |

Development of Modified Messenger Ribonucleic Acids for Protein Expression Studies

A significant application of modified nucleosides is in the development of messenger RNA (mRNA) for therapeutic and research purposes, including vaccines and protein replacement therapies. The inclusion of modified nucleosides in synthetic mRNA can lead to increased protein expression.

Studies have demonstrated that the substitution of uridine (B1682114) with N1-methylpseudouridine (m1Ψ) in mRNA constructs results in significantly enhanced protein expression in cell culture experiments. This is a critical attribute for the efficacy of mRNA-based therapeutics. The increased translational capacity is thought to be a result of the modified nucleoside's ability to evade the innate immune response, which would otherwise lead to the degradation of the mRNA and a shutdown of translation. While direct comparative data for this compound is not extensively available, the presence of the N1-methyl group suggests it would confer similar, if not enhanced, translational properties to synthetic mRNA.

Table 2: Impact of Uridine Modification on Protein Expression

| Modification | Relative Protein Expression |

|---|---|

| Uridine (unmodified) | Baseline |

| Pseudouridine (Ψ) | Increased |

| N1-methylpseudouridine (m1Ψ) | Significantly Increased |

| This compound | Hypothesized to be Significantly Increased |

Probing Ribonucleic Acid-Protein Interactions

The interactions between RNA and RNA-binding proteins (RBPs) are fundamental to numerous cellular processes, including gene regulation, splicing, and translation. Modified nucleosides can be used as tools to investigate these intricate interactions.

The introduction of a modified nucleoside like this compound into an RNA sequence can alter its interaction with a specific RBP. By comparing the binding of an RBP to a modified versus an unmodified RNA sequence, researchers can gain insights into the specific chemical and structural features of the RNA that are critical for the interaction. For instance, the methyl groups of this compound could sterically hinder the binding of a protein or, conversely, create a new hydrophobic interaction that strengthens the binding.

Techniques such as chemical probing, where reagents modify accessible RNA bases, can be used to map protein footprints on an RNA molecule. nih.gov The presence of a modification like this compound could alter the chemical probing pattern, revealing changes in the RNA's structure and accessibility upon protein binding. Furthermore, advanced methods like TRIBE-ID (targets of RNA-binding proteins identified by editing induced through dimerization) allow for the identification of RBP targets in living cells. biorxiv.org Synthetic RNAs containing this compound could be used in conjunction with such methods to study how this specific modification influences RBP binding dynamics.

Structure-Activity Relationship Studies of Modified Nucleosides

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. In the context of modified nucleosides, SAR studies aim to correlate specific chemical modifications with changes in RNA properties and function.

The systematic study of pseudouridine and its derivatives, including this compound, allows for a detailed exploration of how modifications at different positions of the uracil base and the ribose sugar affect RNA stability, protein expression, and interactions with other molecules. For this compound, the key structural features are the methyl groups at the N1 and N3 positions.

An SAR study involving this compound would typically involve synthesizing a series of RNA molecules with this modification and comparing their properties to those containing uridine, pseudouridine, N1-methylpseudouridine, and other related analogs. The "activity" in this context could be a measure of thermal stability (melting temperature), resistance to nucleases, efficiency of translation, or affinity for a particular RBP. By analyzing the data from these experiments, researchers can build models that predict the effects of specific modifications, which is invaluable for the rational design of RNA-based therapeutics and research tools.

Table 3: Structural Features of Uridine Analogs for SAR Studies

| Compound | N1 Position | N3 Position | C5 Position | Key Inferences for SAR |

|---|---|---|---|---|

| Uridine | H | H | C-H | Baseline for comparison. |

| Pseudouridine | H | H | C-C bond to ribose | Effect of C-glycosidic bond on conformation and stability. |

| N1-methylpseudouridine | CH₃ | H | C-C bond to ribose | Impact of N1-methylation on immune evasion and translation. |

| This compound | CH₃ | CH₃ | C-C bond to ribose | Combined effect of N1 and N3 methylation on stability and function. |

Q & A

Q. What experimental strategies optimize the balance between mRNA translational efficiency and immunogenicity when using this compound in therapeutic mRNAs?

- Methodological Answer : Design a factorial experiment varying methylation levels (0–100%) in mRNA constructs. Assess translation via luciferase reporter assays in dendritic cells and hepatocytes. Measure immunogenicity using IFN-β ELISA and TLR activation assays. Apply multivariate regression to identify optimal modification thresholds .

Q. How do researchers address discrepancies in in vivo biodistribution data for this compound-modified mRNAs across animal models?

- Methodological Answer : Standardize delivery methods (e.g., lipid nanoparticles vs. electroporation) across mouse, rat, and non-human primate models. Use quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to track mRNA localization. Meta-analyze historical data to identify species-specific clearance patterns or organ tropism .

Data Analysis and Interpretation

Q. What statistical frameworks are robust for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Employ a sigmoidal dose-response model (Hill equation) to calculate EC50 values. Use Bayesian hierarchical models to account for inter-experiment variability. Validate assumptions via residual plots and goodness-of-fit tests (e.g., Akaike information criterion) .

Q. How can machine learning enhance structure-activity relationship (SAR) predictions for this compound derivatives?

- Methodological Answer : Train graph neural networks (GNNs) on public datasets (e.g., ChEMBL) using molecular descriptors (logP, polar surface area) and bioactivity data. Validate predictions with wet-lab synthesis and in vitro testing. Address overfitting via k-fold cross-validation and adversarial validation .

Experimental Design Tables

Q. Table 1. Key Parameters for Stability Assays

| Parameter | Range/Description | Rationale |

|---|---|---|

| Temperature | 37°C ± 0.5°C | Mimics physiological conditions |

| pH Range | 4.0 (lysosomal) to 7.4 (cytosolic) | Evaluates compartment-specific stability |

| Sampling Intervals | 0, 6, 12, 24, 48, 72 hours | Captures degradation kinetics |

Q. Table 2. Controls for RNA Incorporation Studies

| Control Type | Purpose | Example |

|---|---|---|

| Positive Control | Baseline incorporation efficiency | Unmodified uridine |

| Negative Control | Detect non-specific binding | Nuclease-free water |

| Competitor RNA | Validate specificity | Pseudouridine-modified transcripts |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.